molecular formula C24H21N5O3 B2546979 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-89-2

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2546979
CAS No.: 941952-89-2
M. Wt: 427.464
InChI Key: CRQJXBJXWASIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with a complex structure. This compound features a quinoline derivative fused with a pyrido[3,2-d]pyrimidine scaffold, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione generally involves multi-step reactions starting from readily available precursors. A common synthetic route might begin with the functionalization of a quinoline ring, followed by sequential coupling with pyridine derivatives under controlled conditions. Typical reaction conditions include the use of polar aprotic solvents, moderate temperatures, and the presence of catalysts such as palladium on carbon.

Industrial Production Methods: Scaling up the synthesis to an industrial level requires optimization of each step to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidation reactions might use reagents such as potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions could involve hydrogen gas with a metal catalyst or sodium borohydride in ethanol. Substitution reactions might be facilitated by nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products: Major products from these reactions often involve modifications to the quinoline or pyridine rings, leading to derivatives with altered pharmacological properties.

Scientific Research Applications

Use in Chemistry: In chemistry, this compound can be used as a building block for creating more complex molecules. It serves as a useful intermediate in synthetic organic chemistry.

Use in Biology: Its biological applications are significant, especially in drug design and discovery. It may exhibit various bioactivities, such as antimicrobial, antiviral, or anticancer properties.

Use in Medicine: In medicine, derivatives of this compound could be explored for potential therapeutic uses. Research might focus on its efficacy and safety as a drug candidate.

Use in Industry: Industrial applications could include its use as a precursor for manufacturing specialty chemicals or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects: This compound may interact with specific molecular targets, such as enzymes or receptors. Its action could involve binding to these targets, thereby modulating their activity.

Molecular Targets and Pathways Involved: For instance, it might inhibit enzymes involved in DNA replication in microbes, leading to antimicrobial effects. Alternatively, it could bind to receptors in cancer cells, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with other similar compounds, highlighting its uniqueness: Compared to other quinoline and pyridine derivatives, this compound's unique structural features enable distinctive bioactivity profiles. Its combination of quinoline and pyridine moieties provides a versatile framework for medicinal chemistry.

List of similar compounds: Similar compounds might include quinoline-based drugs like chloroquine or pyridine-containing drugs like nicotinamide. the unique fusion of these two structures in 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione sets it apart.

There you have it! A deep dive into the intricate world of this compound. Curious about anything specific? Let's chat!

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c30-21(27-13-5-8-18-7-1-2-9-19(18)27)16-28-20-10-4-12-26-22(20)23(31)29(24(28)32)15-17-6-3-11-25-14-17/h1-4,6-7,9-12,14H,5,8,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQJXBJXWASIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.